Cas no 1602145-59-4 (4,5-Dichloro-2-methylquinazoline)

4,5-Dichloro-2-methylquinazoline is a halogenated quinazoline derivative with notable utility as a versatile intermediate in organic synthesis. Its dichloro and methyl substituents enhance reactivity, making it particularly valuable for nucleophilic substitution and cross-coupling reactions. The compound’s stability under standard conditions ensures reliable handling and storage. It is commonly employed in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals, where its structural features facilitate further functionalization. The electron-withdrawing effects of the chlorine atoms and the steric influence of the methyl group contribute to its selectivity in targeted transformations. This compound is well-suited for applications requiring precise molecular modifications in heterocyclic chemistry.
4,5-Dichloro-2-methylquinazoline structure
1602145-59-4 structure
Product Name:4,5-Dichloro-2-methylquinazoline
CAS No:1602145-59-4
MF:C9H6Cl2N2
MW:213.063339710236
MDL:MFCD22397522
CID:4702292
PubChem ID:88140009
Update Time:2025-06-09

4,5-Dichloro-2-methylquinazoline Chemical and Physical Properties

Names and Identifiers

    • 4,5-Dichloro-2-methylquinazoline
    • CPC14559
    • 1602145-59-4
    • SCHEMBL7417855
    • MDL: MFCD22397522
    • Inchi: 1S/C9H6Cl2N2/c1-5-12-7-4-2-3-6(10)8(7)9(11)13-5/h2-4H,1H3
    • InChI Key: NFGMJPHDSDHVCS-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C1=C(N=C(C)N=2)Cl

Computed Properties

  • Exact Mass: 211.9908036g/mol
  • Monoisotopic Mass: 211.9908036g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 0
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8
  • XLogP3: 3.5

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Additional information on 4,5-Dichloro-2-methylquinazoline

4,5-Dichloro-2-methylquinazoline (CAS No. 1602145-59-4): An Overview of Its Properties and Applications

4,5-Dichloro-2-methylquinazoline (CAS No. 1602145-59-4) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the quinazoline family, a class of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. The unique structural features of 4,5-dichloro-2-methylquinazoline make it an intriguing candidate for various research endeavors.

The chemical structure of 4,5-dichloro-2-methylquinazoline consists of a quinazoline core with two chlorine atoms at the 4 and 5 positions and a methyl group at the 2 position. This specific arrangement of substituents imparts distinct physical and chemical properties to the molecule, which are crucial for its biological activity. The presence of chlorine atoms enhances the lipophilicity of the compound, facilitating its ability to cross cell membranes and interact with various biological targets.

Recent studies have highlighted the potential of 4,5-dichloro-2-methylquinazoline in several therapeutic areas. One notable application is its use as an antitumor agent. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action is believed to involve the inhibition of key enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis.

In addition to its antitumor properties, 4,5-dichloro-2-methylquinazoline has also been investigated for its antimicrobial activity. A study published in the Journal of Antibiotics demonstrated that this compound possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The antimicrobial effect is attributed to its ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

The pharmacokinetic properties of 4,5-dichloro-2-methylquinazoline have been extensively studied to understand its behavior in biological systems. In vitro and in vivo experiments have shown that this compound has good oral bioavailability and a favorable pharmacokinetic profile. It is rapidly absorbed from the gastrointestinal tract and distributed throughout the body, with a moderate half-life that allows for sustained therapeutic effects.

Safety and toxicity studies are essential for evaluating the potential risks associated with any new pharmaceutical compound. Preclinical studies have indicated that 4,5-dichloro-2-methylquinazoline exhibits low toxicity at therapeutic doses. However, as with any drug candidate, further clinical trials are necessary to fully assess its safety profile in humans.

The synthetic route for producing 4,5-dichloro-2-methylquinazoline has been optimized to ensure high yield and purity. Common synthetic methods involve the condensation of 2-chloroaniline with appropriate aldehydes or ketones followed by cyclization under acidic conditions. These synthetic protocols are well-documented in the literature and can be adapted for large-scale production.

In conclusion, 4,5-dichloro-2-methylquinazoline (CAS No. 1602145-59-4) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure confers valuable biological activities, making it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore new avenues for its use, contributing to advancements in drug discovery and development.

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